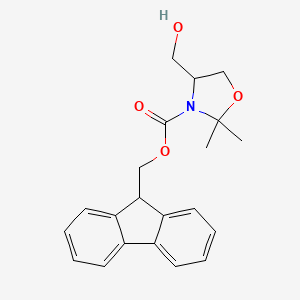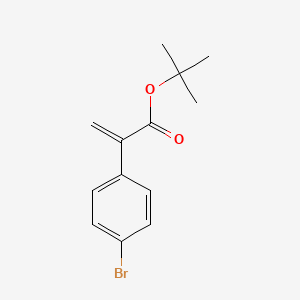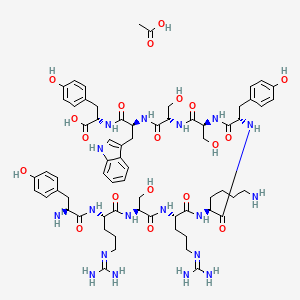
L-Tyrosyl-L-arginyl-L-seryl-L-arginyl-L-lysyl-L-tyrosyl-L-seryl-L-seryl-L-tryptophyl-L-tyrosine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-arginyl-L-seryl-L-arginyl-L-lysyl-L-tyrosyl-L-seryl-L-seryl-L-tryptophyl-L-tyrosine acetate is a complex peptide compound with the molecular formula C67H94N18O19 and a molecular weight of 1455.6 This compound is composed of a sequence of amino acids, including tyrosine, arginine, serine, lysine, and tryptophan, among others
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-arginyl-L-seryl-L-arginyl-L-lysyl-L-tyrosyl-L-seryl-L-seryl-L-tryptophyl-L-tyrosine acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
L-Tyrosyl-L-arginyl-L-seryl-L-arginyl-L-lysyl-L-tyrosyl-L-seryl-L-seryl-L-tryptophyl-L-tyrosine acetate can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links .
科学的研究の応用
L-Tyrosyl-L-arginyl-L-seryl-L-arginyl-L-lysyl-L-tyrosyl-L-seryl-L-seryl-L-tryptophyl-L-tyrosine acetate has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
作用機序
The mechanism of action of L-Tyrosyl-L-arginyl-L-seryl-L-arginyl-L-lysyl-L-tyrosyl-L-seryl-L-seryl-L-tryptophyl-L-tyrosine acetate involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various biological effects .
類似化合物との比較
Similar Compounds
L-Tyrosyl-L-arginyl-L-seryl-L-arginyl-L-lysyl-L-tyrosyl-L-seryl-L-seryl-L-tryptophyl-L-tyrosine: Similar structure but without the acetate group.
L-Tyrosyl-L-arginyl-L-seryl-L-arginyl-L-lysyl-L-tyrosyl-L-seryl-L-seryl-L-tryptophyl-L-tyrosine trifluoroacetate: Contains a trifluoroacetate group instead of acetate.
Uniqueness
L-Tyrosyl-L-arginyl-L-seryl-L-arginyl-L-lysyl-L-tyrosyl-L-seryl-L-seryl-L-tryptophyl-L-tyrosine acetate is unique due to its specific sequence of amino acids and the presence of the acetate group, which can influence its solubility, stability, and biological activity .
特性
分子式 |
C67H94N18O19 |
|---|---|
分子量 |
1455.6 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C65H90N18O17.C2H4O2/c66-24-4-3-9-45(76-55(91)47(11-6-26-73-65(70)71)77-60(96)51(32-84)81-57(93)46(10-5-25-72-64(68)69)75-54(90)43(67)27-35-12-18-39(87)19-13-35)56(92)78-48(28-36-14-20-40(88)21-15-36)58(94)82-53(34-86)62(98)83-52(33-85)61(97)79-49(30-38-31-74-44-8-2-1-7-42(38)44)59(95)80-50(63(99)100)29-37-16-22-41(89)23-17-37;1-2(3)4/h1-2,7-8,12-23,31,43,45-53,74,84-89H,3-6,9-11,24-30,32-34,66-67H2,(H,75,90)(H,76,91)(H,77,96)(H,78,92)(H,79,97)(H,80,95)(H,81,93)(H,82,94)(H,83,98)(H,99,100)(H4,68,69,72)(H4,70,71,73);1H3,(H,3,4)/t43-,45-,46-,47-,48-,49-,50-,51-,52-,53-;/m0./s1 |
InChIキー |
LVRRLUMIJIYARW-FIKOAUDQSA-N |
異性体SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
正規SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


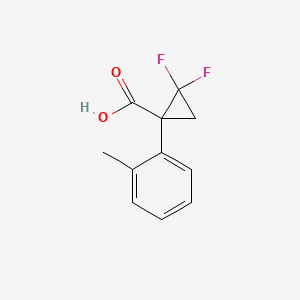

![4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)
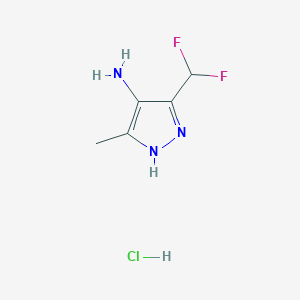
![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)
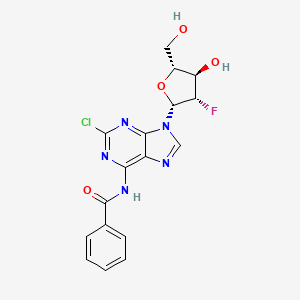
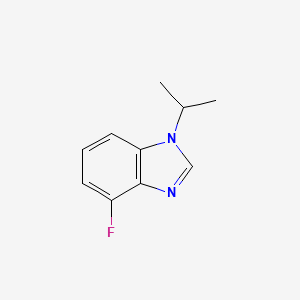
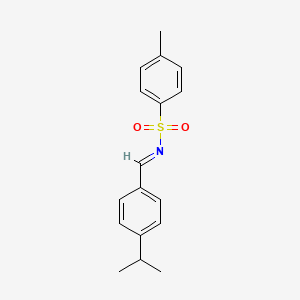
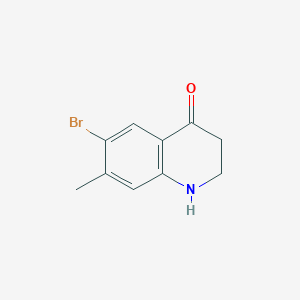
![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)

